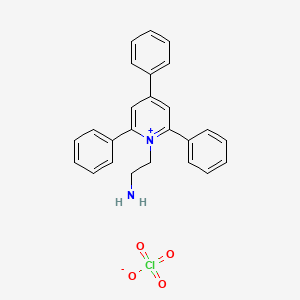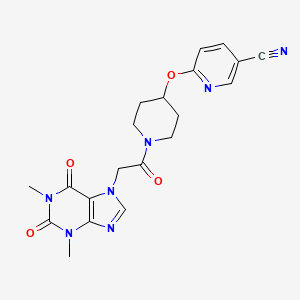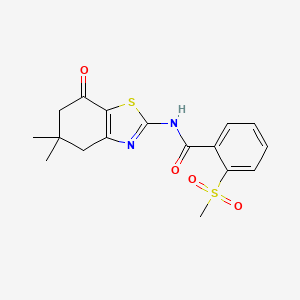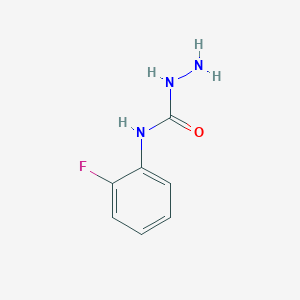
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate” is a complex organic compound. It likely contains a pyridinium core, which is a common structure in many organic compounds, particularly in biochemistry . The “perchlorate” part suggests the presence of a perchlorate anion (ClO4-) which is a powerful oxidizing agent .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or condensation reactions .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Pyridinium compounds are often involved in nucleophilic substitution reactions . The presence of the perchlorate anion might make the compound sensitive to heat or shock due to the anion’s strong oxidizing properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridinium compounds are often crystalline solids at room temperature, and perchlorates are often highly soluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate has been used in organic synthesis, particularly in the conversion of hydrazides into amidopyridinium perchlorates, which can be further processed to produce acylimines and isocyanates (Katritzky, Lewis, & Nie, 1979).
- It reacts with various compounds like ureas and thioureas to synthesize pyridine and pyrimidine derivatives (Zvezdina, Zhdanova, & Dorofeenko, 1979).
- In another study, primary aliphatic amines were converted into thiocyanates and thiocarbonate esters using this compound (Katritzky, Gruntz, Mongelli, & Rezende, 1978).
Structural Analysis and Properties
- Research on the crystal and molecular structure of similar compounds, like 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts, provides insights into the structural properties and potential applications of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate (Wojtas, Milart, & Stadnicka, 2006).
Optoelectronic and Biological Applications
- Studies have been conducted on similar pyridinium salts for their photoresponse properties and potential as optoelectronic devices, as well as their ability to bind to DNA, indicating possible applications for 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate in these fields (Mandal et al., 2019).
Corrosion Inhibition
- Pyridinium perchlorates, including those structurally similar to 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate, have been investigated as corrosion inhibitors for steel, highlighting another potential application area (Berezhnaya, Shayea, & Chernyavina, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZATXKWEGDHWCE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)






![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)
